N-(3-chloro-4-fluorophenyl)ethanediamide
Description
N-(3-Chloro-4-fluorophenyl)ethanediamide (CAS: 1091422-01-3) is a substituted ethanediamide featuring a 3-chloro-4-fluorophenyl group and a complex N′-substituent containing a dimethylamino moiety and a 1-methylindol-3-yl group (Fig. 1) . Its IUPAC name is N-(3-Chloro-4-fluorophényl)-N′-[2-(diméthylamino)-2-(1-méthyl-1H-indol-3-yl)éthyl]éthanediamide.
Properties
Molecular Formula |
C8H6ClFN2O2 |
|---|---|
Molecular Weight |
216.60 g/mol |
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)oxamide |
InChI |
InChI=1S/C8H6ClFN2O2/c9-5-3-4(1-2-6(5)10)12-8(14)7(11)13/h1-3H,(H2,11,13)(H,12,14) |
InChI Key |
NEMKUBHYQDHXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(=O)N)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)ethanediamide typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl chloroformate, followed by the addition of ammonia or an amine to form the ethanediamide structure. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(3-chloro-4-fluorophenyl)ethanediamide with 3-chloro-N-phenyl-phthalimide , a structurally related compound :
Key Research Findings
In contrast, 3-chloro-N-phenyl-phthalimide’s rigid cyclic structure favors thermal stability, making it suitable for high-performance polymers . The fluorine atom in the target compound may enhance metabolic stability and binding affinity in drug design compared to non-fluorinated analogs .
Synthesis and Purity :
- 3-Chloro-N-phenyl-phthalimide is synthesized via cyclization reactions, requiring high purity for polymer applications . The ethanediamide derivative, however, involves multi-step synthesis due to its complex substituents, posing challenges in yield optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
